molecular formula C14H17N3O2 B1378131 benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate CAS No. 1394040-99-3

benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate

Cat. No.: B1378131
CAS No.: 1394040-99-3
M. Wt: 259.3 g/mol
InChI Key: MUCJXSQZNVQJAK-UHFFFAOYSA-N
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Description

Benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate ( 1394040-99-3) is an organic compound with the molecular formula C 14 H 17 N 3 O 2 and a molecular weight of 259.30 g/mol . This chemical features a carbamate group, specifically a benzyloxycarbonyl (Cbz) protector, linked to a 4,5-dimethyl-1H-imidazol-2-ylmethyl moiety . The Cbz group is a well-established protecting agent in organic synthesis, particularly for amines, suggesting this compound's potential utility as a key intermediate or building block in the development of more complex molecules, such as pharmaceuticals and bioactive compounds . Imidazole derivatives are a significant class of heterocycles in medicinal chemistry, often explored for their diverse biological activities . This product is provided with a purity of 95% . Please note that this product is for research purposes only and is not intended for diagnostic or therapeutic uses. Always refer to the Safety Data Sheet (SDS) before use. This compound may be harmful if swallowed and may cause skin and serious eye irritation .

Properties

IUPAC Name

benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-10-11(2)17-13(16-10)8-15-14(18)19-9-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCJXSQZNVQJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)CNC(=O)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Carbamoyl Chlorides Catalyzed by Zinc Chloride

A well-established method for carbamate synthesis employs carbamoyl chlorides reacting with amines or alcohols in the presence of zinc chloride as a catalyst. This protocol is applicable to aromatic and aliphatic substrates and can be adapted for the imidazole derivative.

Reaction Mechanism:

  • Zinc chloride coordinates with the carbamoyl chloride, increasing electrophilicity.
  • The amine nucleophile (the imidazolylmethyl amine) attacks the carbamoyl chloride, forming an intermediate isocyanate species.
  • Subsequent nucleophilic addition and proton transfer steps yield the carbamate product, releasing HCl as a byproduct.

Optimized Conditions and Yields:

Solvent Temperature (°C) Time (h) Yield (%)
Toluene 30 12 86
Benzene 30 16 76
THF 30 15 70
Ethyl Acetate 30 14 59
Xylene 30 13 55

Note: Toluene at 30 °C for 12 hours provides the highest yield for carbamate formation under zinc chloride catalysis.

This method is advantageous due to mild conditions, good yields, and applicability to various carbamate derivatives, including those with imidazole substituents.

Synthesis via Reaction of Imidazole Derivatives with Benzyl Chloroformate

A common approach to prepare benzyl carbamates involves the reaction of the amine-containing imidazole derivative with benzyl chloroformate (Cbz-Cl) under basic conditions.

Typical Procedure:

  • The 4,5-dimethyl-1H-imidazol-2-yl)methyl amine is dissolved in an aprotic solvent such as dichloromethane or tetrahydrofuran.
  • A base such as triethylamine or sodium bicarbonate is added to neutralize the HCl generated.
  • Benzyl chloroformate is added dropwise at low temperature (0-5 °C) to control reaction rate.
  • The mixture is stirred for several hours until completion.
  • The product is isolated by extraction, washing, and purification (e.g., recrystallization or chromatography).

This method is widely used for carbamate protection of amines and is compatible with imidazole rings, preserving their integrity.

Imidazole Functionalization and Carbamate Formation via Multi-Step Synthesis

According to patent literature, imidazole derivatives can be functionalized first by alkylation or substitution reactions, followed by carbamate formation.

Example Process:

  • Step 1: Alkylation of 4,5-dimethylimidazole with a chloromethyl derivative to introduce the methylene bridge.
  • Step 2: Reaction of the resulting amine-functionalized imidazole with benzyl chloroformate or carbamoyl chloride under catalytic or basic conditions to form the carbamate.

This stepwise approach allows for selective modification and purification at each stage, improving overall yield and purity.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Zinc chloride-catalyzed carbamate Carbamoyl chlorides, ZnCl2 catalyst 30 °C, 12-16 h in toluene Mild, good yields, catalytic Requires carbamoyl chloride prep
Benzyl chloroformate reaction Benzyl chloroformate, base 0-5 °C, several hours High selectivity, widely used Sensitive to moisture
Multi-step alkylation + carbamate Alkylating agents + carbamoyl chloride Varied, multi-step Selective functionalization More complex, time-consuming

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of imidazole N-oxides.

    Reduction: The carbamate group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for carbamates.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The imidazole component of benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate is known for its diverse pharmacological properties. Imidazole derivatives are often associated with activities such as:

  • Antimicrobial : Compounds containing imidazole rings exhibit significant activity against various pathogens.
  • Antifungal : They are effective in treating fungal infections due to their ability to disrupt cellular processes in fungi.
  • Anticancer : Some imidazole derivatives have been explored for their potential in cancer therapy, acting on specific molecular targets involved in tumor growth.

Case Study: Anticancer Activity
A study investigated the anticancer properties of imidazole derivatives, including this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis in cancer cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival.

Chemical Synthesis

Synthesis Methods
The synthesis of this compound can be achieved through several chemical reactions. Common methods include:

R NH2+R COClR NH C O OR \text{R NH}_2+\text{R }\text{COCl}\rightarrow \text{R NH C O OR }

This reaction highlights the versatility of carbamate synthesis, allowing for modifications that can enhance the compound's efficacy or reduce toxicity.

Biological Studies

Interaction Studies
The biological activity of this compound is primarily influenced by its ability to interact with biological targets such as enzymes and receptors. Techniques used to study these interactions include:

  • Binding Affinity Assays : These assays measure how effectively the compound binds to specific biological targets.
  • Enzyme Inhibition Studies : The compound's ability to inhibit enzyme activity is assessed, providing insights into its potential therapeutic effects.

Industrial Applications

Material Science
this compound has potential applications in the development of new materials, including:

Application AreaDescription
Polymers Used as a building block for creating novel polymeric materials with enhanced properties.
Catalysts Investigated for use in catalytic processes due to its unique chemical structure.

Mechanism of Action

The mechanism of action of benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity. The carbamate group can form hydrogen bonds with biological macromolecules, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Differences

The compound’s closest structural analog is benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate (CAS 70984-91-7), which differs in the saturation and substitution of the imidazole ring:

  • Target Compound : Contains a fully unsaturated imidazole ring with 4,5-dimethyl substituents.

In contrast, the dihydro analog’s saturated ring may increase conformational flexibility and alter hydrogen-bonding capacity .

Data Table: Comparative Overview
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Availability
Benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate Not listed C₁₃H₁₆N₃O₂ (inferred) 246.29 (calculated) Discontinued
Benzyl N-[(4,5-dihydro-1H-imidazol-2-yl)methyl]carbamate 70984-91-7 C₁₂H₁₅N₃O₂ 233.27 Available

The discontinuation of the target compound contrasts with the commercial availability of its dihydro analog, which may reflect differences in synthetic complexity or application demand. highlights that high-purity imidazole derivatives like these are critical intermediates in drug discovery but often face scalability challenges .

Functional Implications

  • Biological Activity: Methyl-substituted imidazoles are common in kinase inhibitors and GPCR modulators due to their ability to occupy hydrophobic binding pockets.
  • Stability : The unsaturated imidazole ring in the target compound may be prone to oxidation, whereas the dihydro analog’s partial saturation could improve stability under acidic or oxidative conditions .

Research Findings and Limitations

While the provided evidence lacks explicit pharmacological or biochemical data for these compounds, structural analogs of benzyl carbamates are frequently explored in medicinal chemistry. For example, details synthetic routes for bicyclo-octane-linked carbamates, underscoring the importance of carbamate derivatives in constructing complex heterocycles . The absence of direct comparative studies on the target compound and its analogs necessitates caution in extrapolating functional properties.

Biological Activity

Benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate is a synthetic organic compound that integrates a benzyl group with a carbamate moiety and an imidazole derivative. Its unique structure suggests potential applications in medicinal chemistry, particularly due to the biological activity associated with its imidazole component.

Chemical Structure and Properties

The compound features:

  • Molecular Weight : 259.3 g/mol
  • CAS Number : 1394040-99-3
  • InChI Key : MUCJXSQZNVQJAK-UHFFFAOYSA-N

The imidazole ring is known for its diverse pharmacological properties, including antimicrobial and anticancer activities, which are critical for its biological evaluation.

The biological activity of this compound is primarily attributed to:

  • Imidazole Ring Interactions : The imidazole can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity.
  • Enzyme Modulation : The compound may interact with specific enzymes or receptors, potentially altering cellular pathways.

Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer properties. A related study highlighted the potential of compounds containing imidazole scaffolds to inhibit cancer cell growth across various types, including breast and liver cancers. This compound may exhibit similar effects due to its structural components.

Case Studies

  • Cytotoxicity Screening : In studies involving related imidazole compounds, several showed promising cytotoxic effects against cancer cell lines (e.g., MDA-MB-231 and HepG2), indicating potential for this compound to be evaluated in similar contexts.
  • Microtubule Destabilization : Some imidazole derivatives have been identified as microtubule-destabilizing agents, which is crucial for their anticancer mechanism. This property could be investigated further for this compound.

Data Table of Biological Activities

Activity TypeRelated CompoundsIC50 Values (µM)Notes
Anticancer1H-Pyrazole Derivatives2.43 - 14.65Effective against MDA-MB-231 and HepG2
AntimicrobialVarious Imidazole DerivativesNot SpecifiedPotential for broad-spectrum activity
Enzyme ModulationBenzylated ThiabendazolesNot SpecifiedEnhanced lipophilicity improves efficacy

Q & A

Basic: What are the common synthetic routes for preparing benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate, and what key reaction parameters influence yield?

Methodological Answer:
The synthesis typically involves alkylation or carbamate formation. For example:

  • Alkylation with ethylenediamine : Reacting ethyl esters with ethylenediamine under reflux to generate the imidazoline ring, followed by benzyl carbamate coupling. Reaction temperature (60–100°C) and solvent polarity (e.g., ethanol vs. DMF) critically affect regioselectivity .
  • Oxidative methods : Ruthenium-mediated oxidation (RuCl₃/NaIO₄/CeCl₃·7H₂O) of precursors like benzyl N-[(2R)-pent-4-en-2-yl]carbamate yields hydroxylated intermediates, requiring precise stoichiometry to avoid overoxidation .
  • Sulfonyl activation : Using 1,1'-sulfonyldiimidazole in DMF with sodium hydride at -20°C for controlled carbamate formation, where base strength and low temperature prevent side reactions .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing structural integrity?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., dimethyl groups at C4/C5 of imidazole) and confirms carbamate linkage via carbonyl signals (~155 ppm in ¹³C) .
  • X-ray crystallography : SHELX software (e.g., SHELXL) resolves hydrogen-bonding networks and confirms stereochemistry, particularly for chiral centers. Data-to-parameter ratios >10 ensure refinement reliability .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (±0.001 Da) and detects impurities from incomplete alkylation .

Advanced: How can computational methods like DFT predict electronic properties and reactivity?

Methodological Answer:

  • DFT with exact exchange : Becke’s hybrid functional (B3LYP) incorporating 20% exact exchange accurately calculates ionization potentials and electron affinity. Basis sets (e.g., 6-31G*) must balance accuracy and computational cost .
  • Reactivity descriptors : Fukui indices identify nucleophilic/electrophilic sites on the imidazole ring, guiding derivatization strategies. Solvent effects (PCM model) refine predictions for polar environments .

Advanced: What strategies resolve contradictions in biological activity data across assay systems?

Methodological Answer:

  • Binding vs. functional assays : Compare affinity for imidazoline I₁/I₂ receptors (radioligand binding) with in vivo mean arterial pressure (MAP) effects in hypertensive rats. Discrepancies may arise from off-target α₂-adrenergic interactions, requiring selective receptor knockout models .
  • Dose-response normalization : Adjust for pharmacokinetic variability (e.g., plasma protein binding) using allometric scaling or physiologically based pharmacokinetic (PBPK) modeling .

Advanced: How to design SAR studies for imidazole-containing carbamates to optimize target binding?

Methodological Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., nitro) at the benzyl position to enhance hydrogen bonding with IBS (imidazoline binding sites). Methyl groups at C4/C5 of imidazole improve steric complementarity .
  • Scaffold hopping : Replace the benzoxazine moiety (as in ) with fused tricyclic systems to test rigidity effects on α₂-adrenergic selectivity .

Basic: What are critical considerations in selecting protecting groups for imidazole nitrogen during synthesis?

Methodological Answer:

  • Benzyl vs. tert-butyl carbamates : Benzyl groups (cleaved via hydrogenolysis) suit acid-sensitive intermediates, while tert-butyl carbamates (acid-labile) are preferred for basic conditions. Stability under reaction temperatures (>80°C) must be validated via TLC/MS monitoring .

Advanced: How do solvent polarity and catalyst choice influence regioselectivity in imidazole alkylation?

Methodological Answer:

  • Polar aprotic solvents : DMF enhances nucleophilicity of imidazole nitrogen, favoring N1-alkylation. In contrast, THF promotes N3-alkylation due to reduced solvation .
  • Catalyst effects : Sodium hydride (strong base) in DMF at -20°C suppresses side reactions like overalkylation, while milder bases (K₂CO₃) in ethanol yield mixed regioisomers .

Advanced: What methodologies determine hydrogen bonding networks in crystalline derivatives, and how do they affect solubility?

Methodological Answer:

  • Crystallographic software : SHELXL refines hydrogen bonds (e.g., N–H···O) using Fourier difference maps. Metrics like D···A distances (<3.0 Å) and angles (>120°) validate interactions .
  • Solubility prediction : Strong intramolecular H-bonding (e.g., carbamate NH to imidazole N) reduces polarity, lowering aqueous solubility. Introduce hydrophilic substituents (e.g., -OH) to disrupt H-bond networks .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate
Reactant of Route 2
Reactant of Route 2
benzyl N-[(4,5-dimethyl-1H-imidazol-2-yl)methyl]carbamate

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